
PF 1022A
Descripción general
Descripción
PF-1022A es un ciclooctadepsipéptido con propiedades antihelmínticas de amplio espectro. Se produce mediante la fermentación del hongo Mycelia sterilia. Este compuesto es conocido por sus fuertes actividades antihelmínticas contra diversos parásitos, incluyendo Ascaridia galli en pollos .
Aplicaciones Científicas De Investigación
Anthelmintic Activity
PF 1022A has been identified as a novel anthelmintic agent effective against various nematode species. Its mechanism primarily involves binding to latrophilin-like receptors in nematodes, which is crucial for their pharyngeal pumping. The compound has demonstrated efficacy against:
- Ascaridia galli in chickens
- Strongyloides ratti and Nippostrongylus brasiliensis in rats
- Ancylostoma caninum in dogs
- Trichostrongylus colubriformis and Haemonchus contortus in sheep
- Dictyocaulus viviparus in cattle
Studies report high efficacy rates with doses ranging from 1 to 10 mg/kg body weight administered via oral, subcutaneous, or intravenous routes, showing no significant clinical signs of toxicity .
Cytotoxic Effects
This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways, characterized by morphological changes such as chromatin condensation and cell shrinkage. In vitro studies revealed that treatment with this compound leads to a concentration-dependent increase in apoptotic nuclei in human cells .
Table 1: Cytotoxicity of this compound on Human Cell Lines
Concentration (µM) | Apoptotic Nuclei (%) After 24h | Apoptotic Nuclei (%) After 48h |
---|---|---|
Control | 2 | 3 |
2.5 | 4 | 6 |
5 | 12 | 15 |
10 | 14 | 36 |
This data suggests that while this compound shows promise as an anticancer agent, its concentrations for therapeutic use must be carefully considered to avoid excessive toxicity.
Development of Derivatives
The structural characteristics of this compound make it a valuable precursor for synthesizing semi-synthetic derivatives with enhanced potency. Research has indicated that certain di-substituted derivatives exhibit superior anthelmintic activity compared to their mono-substituted counterparts . This opens avenues for developing more effective treatments against resistant nematode strains.
Case Study: Efficacy Against Gastrointestinal Nematodes
In a controlled study involving livestock, this compound was administered to sheep infected with Haemonchus contortus. Results showed a significant reduction in parasite load post-treatment, confirming its effectiveness as an alternative to conventional anthelmintics .
Case Study: Safety Profile
In various animal studies, this compound was found to have a low toxicity profile, with no necrotic cell death observed even at higher concentrations that induced apoptosis. This suggests that this compound could be a safer alternative compared to other available anthelmintics .
Mecanismo De Acción
PF-1022A ejerce sus efectos formando canales iónicos en las membranas de los parásitos, lo que lleva a su parálisis y muerte . El compuesto se dirige a canales iónicos específicos e interrumpe el funcionamiento normal de las células del parásito. Este mecanismo es similar al de otros fármacos antihelmínticos, como la emodepside, que es un derivado de PF-1022A .
Análisis Bioquímico
Biochemical Properties
PF 1022A belongs to a class of N-methylated cyclooctadepsipeptides (CODPs) with strong anthelmintic properties . The cell-free synthesis of this CODP and related structures has been described, as well as the purification and enzymatic characterization of the responsible synthetase .
Cellular Effects
The effects of this compound on mammalian cells and tissues have been studied. Short term effects were based on cell cycle blockade in G(0)/G(1) phase . Additionally, the cell cycle and apoptosis regulating proteins p53, p21 and bax, but not Bcl-2 were shown to impact on this compound-induced cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves a thiotemplate mechanism in which the substrates are activated as thioesters via adenylation . N-Methylation of the substrate L-leucine takes place after covalent binding prior to peptide bond formation .
Temporal Effects in Laboratory Settings
The enzyme responsible for this compound synthesis, PFSYN, has been purified to electrophoretic homogeneity .
Dosage Effects in Animal Models
Oral administration of this compound (0.5-2 mg/kg) induces worm excretion in a chicken model of A. galli infection .
Metabolic Pathways
It is known that the enzyme responsible for this compound synthesis, PFSYN, follows a thiotemplate mechanism .
Métodos De Preparación
PF-1022A se sintetiza a través de un proceso de fermentación que involucra el hongo Mycelia sterilia. La producción industrial de PF-1022A implica la fermentación de este hongo en condiciones controladas para producir el compuesto en cantidades significativas . Además, existen métodos para producir derivados de PF-1022A, que implican la nitración de los anillos fenilo, seguida de reducción y posterior funcionalización .
Análisis De Reacciones Químicas
PF-1022A experimenta diversas reacciones químicas, incluyendo:
Oxidación y Reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro del compuesto.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, que puede utilizarse para crear derivados de PF-1022A.
Reactivos y Condiciones Comunes: La síntesis de PF-1022A y sus derivados a menudo implica reactivos como agentes nitrantes y condiciones como bajas temperaturas (por ejemplo, -20 °C a -78 °C) para reacciones específicas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de PF-1022A, como la emodepside.
Comparación Con Compuestos Similares
PF-1022A pertenece a una clase de compuestos conocidos como ciclooctadepsipéptidos. Compuestos similares incluyen:
Emodepside: Un derivado semisintético de PF-1022A con propiedades antihelmínticas mejoradas.
Enniatina: Otro ciclooctadepsipéptido con características estructurales y actividades biológicas similares.
Avermectinas y Milbemicinas: Estos compuestos también tienen fuertes propiedades antihelmínticas, pero difieren en su estructura química y modo de acción.
PF-1022A es único debido a sus propiedades específicas de formación de canales iónicos y su actividad de amplio espectro contra diversos parásitos .
Actividad Biológica
PF 1022A is a cyclooctadepsipeptide that has garnered attention for its broad-spectrum anthelmintic properties, particularly against gastrointestinal nematodes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure and Source
This compound is derived from the fermentation of the fungus Mycelia sterilia and has a complex structure characterized by a cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl) configuration. It is part of a family of N-methylated cyclooctadepsipeptides, with this compound being the most potent among its analogs .
Anthelmintic Activity
This compound exhibits strong anthelmintic activities against various nematodes, including Ascaridia galli in chickens and Ascaris suum in swine. The efficacy of this compound has been demonstrated through several in vitro and in vivo studies.
Efficacy Against Nematodes
- In Vitro Studies : this compound significantly inhibits egg hatch and larval movement at concentrations ranging from 1 to 100 μg/mL. Specifically, it showed complete inhibition of larval movement at most examination points within this concentration range .
- In Vivo Studies : In trials involving chickens infected with Ascaridia galli, this compound demonstrated a marked reduction in worm burden compared to untreated controls. Its efficacy was comparable to standard anthelmintics like levamisole .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Interaction : this compound acts as a channel-forming ionophore, influencing ion flux across cell membranes. This property is crucial for its anthelmintic effects as it disrupts the neuromuscular function of nematodes .
- GABA Receptor Binding : The compound binds to GABA receptors in nematodes, which may contribute to its paralyzing effects on these parasites. Although it does not act as a GABA agonist, it displaces GABA from muscle cells, suggesting a unique interaction with the receptor .
Cytotoxic Effects on Mammalian Cells
Recent studies have explored the cytotoxic effects of this compound on mammalian cells:
- Cell Proliferation Studies : In human KB-3-1 cells, this compound showed a concentration-dependent effect on cell proliferation. At lower concentrations (≤ 1 µM), it stimulated growth, while higher concentrations resulted in decreased viability, with an IC50 ranging from 5.9 µM to 8.1 µM depending on exposure time .
- Apoptotic Mechanisms : The compound's impact on apoptosis-related proteins (p53, Bax, Bcl-2) indicates that this compound can induce cell death through apoptosis pathways in certain cell types .
Comparative Efficacy Table
Compound | Target Organism | Efficacy Level | Reference |
---|---|---|---|
This compound | Ascaridia galli | High | |
Levamisole | Ascaridia galli | Moderate | |
Albendazole | Ascaridia galli | Low | |
Ivermectin | Ascaridia galli | Low |
Case Studies
- Study on Chickens : A controlled study demonstrated that chickens treated with this compound had significantly lower egg counts and worm burdens compared to untreated groups. The results indicated that this compound could be a viable alternative to traditional anthelmintics in poultry farming .
- Cytotoxicity Assessment : In vitro analysis revealed that exposure to this compound led to increased cell death in cancer cell lines at higher concentrations, suggesting potential applications in cancer therapy alongside its anthelmintic properties .
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUXGPXJFAUQJ-LYWANRAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335234 | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133413-70-4 | |
Record name | PF 1022A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF1022A in nematodes?
A1: While the exact mechanism of action remains partially understood, research suggests that PF1022A primarily targets the voltage- and calcium-activated potassium channel Slo-1 in nematodes. [] This interaction leads to the opening of the Slo-1 channel, disrupting neuronal signaling and muscle function. []
Q2: How does PF1022A's interaction with Slo-1 affect nematode physiology?
A2: By activating Slo-1 channels, PF1022A disrupts potassium ion flow, leading to hyperpolarization of nerve and muscle cells. [, ] This disruption in membrane potential impairs neuromuscular transmission, causing paralysis and ultimately death of the nematode. [, , ]
Q3: What is the molecular formula and weight of PF1022A?
A3: PF1022A has the molecular formula C44H74N4O12 and a molecular weight of 843.05 g/mol.
Q4: What are the key structural features of PF1022A?
A4: PF1022A is a cyclooctadepsipeptide, meaning it's a cyclic molecule composed of eight alternating amino acid and hydroxy acid residues. [] Its structure consists of four (L)-N-methylleucine residues alternating with two (D)-lactate and two (D)-3-phenyllactate units. [, ] This alternating arrangement contributes to its unique conformational properties. []
Q5: How does modifying the N-methylleucine residues in PF1022A affect its activity?
A5: Replacing the (L)-N-methylleucine residues with other N-alkylated amino acids generally leads to a decrease in anthelmintic activity, highlighting their importance for in vivo efficacy. []
Q6: What is the impact of modifying the phenyllactate moiety in PF1022A?
A6: Introducing substituents, particularly at the para position of the phenyllactate moiety, can significantly influence the activity of PF1022A. [] Some substitutions enhance activity, while others reduce it. Lipophilicity and polar surface area are crucial factors in determining in vivo efficacy. []
Q7: Do conformational restrictions imposed on the PF1022A macrocycle affect its activity?
A7: Introducing conformational constraints, like fusing small rings to the macrocycle, can negatively impact the anthelmintic activity of PF1022A. [, ] This suggests that the flexibility of the macrocycle and its ability to adopt specific conformations are crucial for its biological activity. []
Q8: Does PF1022A exhibit polymorphism?
A8: Yes, PF1022A exists in different polymorphic forms, including amorphous and crystalline structures. [] The amorphous form and one specific crystalline form (form III) exhibit higher solubility, potentially leading to better bioavailability. []
Q9: Are there strategies to improve the formulation and delivery of PF1022A?
A9: Researchers are exploring various formulation strategies to enhance the delivery and efficacy of PF1022A. Utilizing specific polymorphic forms with higher solubility is one approach. [] Further research is necessary to identify optimal drug delivery systems and formulations tailored for specific applications and target species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.